![molecular formula C9H6N4O B14265458 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- CAS No. 132474-73-8](/img/structure/B14265458.png)
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its unique structure, which combines the triazine and indole moieties, making it a valuable scaffold for the development of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- typically involves the condensation of indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures. This reaction yields intermediates that are further hydrazinated with hydrazine monohydrate to produce the desired compound . Another method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine or indole rings.
Substitution: Substitution reactions, particularly at the nitrogen atoms, are common.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted triazino-indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in studies related to DNA binding and interactions.
Industry: The compound’s derivatives are explored for their antimicrobial and antiviral properties.
Mecanismo De Acción
The mechanism of action of 4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- involves its interaction with molecular targets such as DNA and iron ions. The compound can bind to DNA, causing conformational changes that inhibit replication and transcription. Additionally, its iron-chelating properties disrupt cellular iron homeostasis, leading to apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
5H-1,2,4-Triazino[5,6-b]indole: Known for its anticancer and antimicrobial activities.
1,2,4-Triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol: Exhibits strong DNA binding and potential therapeutic applications.
tert-Butyl-substituted 1,2,4-Triazino[5,6-b]indole: Shows enhanced biological activity due to increased lipophilicity.
Uniqueness
4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro- stands out due to its unique combination of triazine and indole rings, which provides a versatile scaffold for the development of various biologically active compounds. Its ability to chelate iron and interact with DNA makes it particularly valuable in medicinal chemistry .
Propiedades
| 132474-73-8 | |
Fórmula molecular |
C9H6N4O |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
3,5-dihydrotriazino[5,4-b]indol-4-one |
InChI |
InChI=1S/C9H6N4O/c14-9-8-7(11-13-12-9)5-3-1-2-4-6(5)10-8/h1-4,10H,(H,11,12,14) |
Clave InChI |
RWUGYYZBDAGWQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


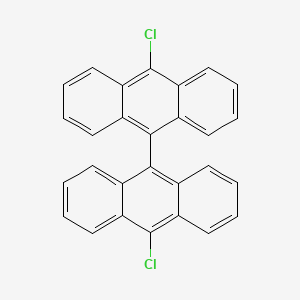

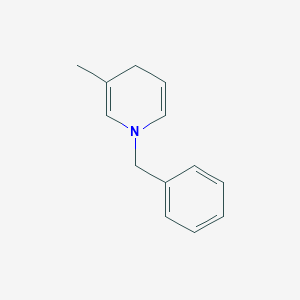
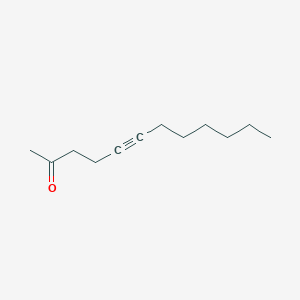
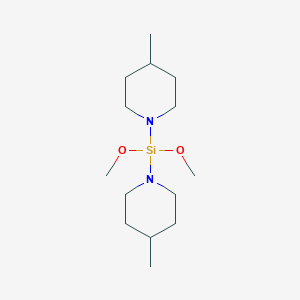

![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
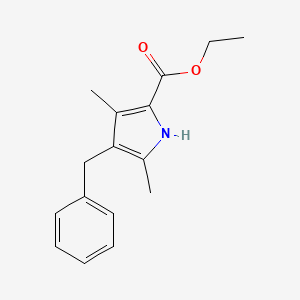

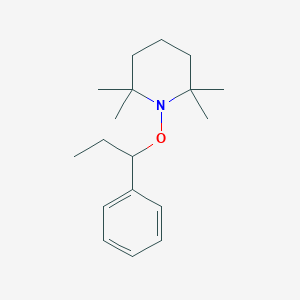
![6H-Benzo[b]naphtho[1,2-d]pyran-6-one, 1,3-bis(1,1-dimethylethyl)-](/img/structure/B14265462.png)
